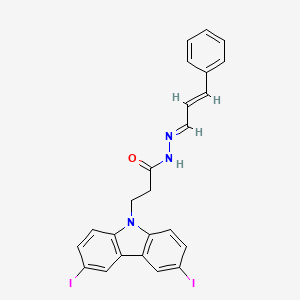
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(3-phenyl-2-propenylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide is a complex organic compound featuring a carbazole core substituted with diiodo groups and a hydrazide moiety linked to a phenylpropenylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide typically involves multiple steps:
Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved by iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanohydrazide: The propanohydrazide moiety can be synthesized by reacting propanoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with the propanohydrazide derivative in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Amines derived from the hydrazide moiety.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
作用机制
The mechanism by which 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbazole core can participate in π-π interactions, while the hydrazide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the hydrazide and phenylpropenylidene groups, making it less versatile in terms of chemical reactivity and applications.
N’-Phenylpropanohydrazide:
Carbazole Derivatives: Various carbazole derivatives with different substituents can be compared, highlighting the unique combination of diiodo and hydrazide groups in the target compound.
Uniqueness
The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide lies in its combination of a carbazole core with diiodo substituents and a hydrazide moiety linked to a phenylpropenylidene group. This structure provides a unique set of electronic and chemical properties, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C24H19I2N3O |
|---|---|
分子量 |
619.2 g/mol |
IUPAC 名称 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C24H19I2N3O/c25-18-8-10-22-20(15-18)21-16-19(26)9-11-23(21)29(22)14-12-24(30)28-27-13-4-7-17-5-2-1-3-6-17/h1-11,13,15-16H,12,14H2,(H,28,30)/b7-4+,27-13+ |
InChI 键 |
BSQIMZNSYDITGR-GMYZBGTFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


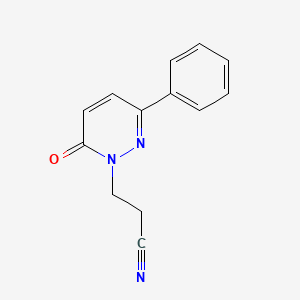

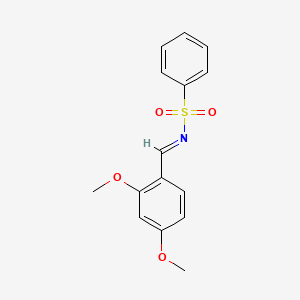
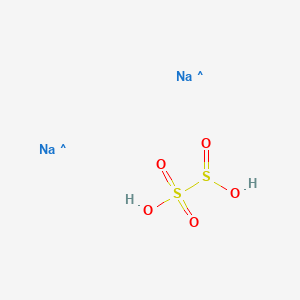
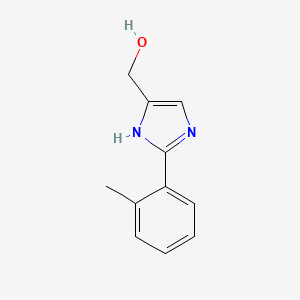
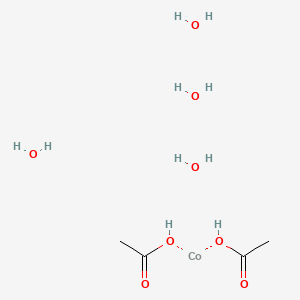
![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)
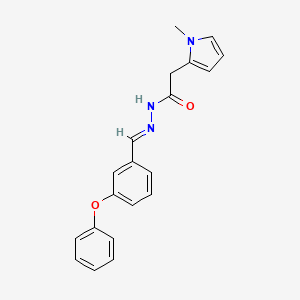

![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)
![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)
